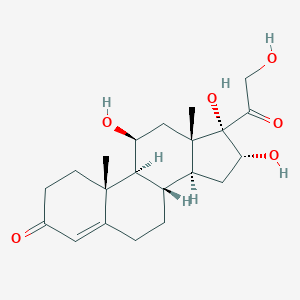

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione

Description

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPRYYSTJMNHSK-ILNISADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922287 | |

| Record name | 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171-81-9 | |

| Record name | 16α-Hydroxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fungal-Mediated 11β-Hydroxylation

Microorganisms such as Curvularia lunata and Rhizopus arrhizus have been employed to introduce the 11β-hydroxy group into steroid precursors. For example, hydrocortisone (11β,17α,21-trihydroxypregn-4-ene-3,20-dione) serves as a starting material, with microbial cultures selectively hydroxylating the 16α position. This method, however, requires precise control over fermentation conditions (pH 6.8–7.2, 28–32°C) to prevent overoxidation.

Recombinant Enzyme Systems

Recent advances utilize cytochrome P450 enzymes (e.g., CYP11B1) expressed in Saccharomyces cerevisiae for regioselective hydroxylation. A 2016 patent by Coral Drugs Pvt. Ltd. describes a recombinant strain achieving 85% conversion of 17α,21-diacetoxy-11β-hydroxypregna-1,4-diene-3,20-dione to the 16α-hydroxylated product.

Chemical Synthesis Pathways

Ketalization-Hydrolysis Strategy

A widely adopted route involves sequential protection and deprotection of carbonyl groups (Figure 1). The synthesis begins with hydrocortisone 21-acetate (CAS 1171-81-9), which undergoes ethylene glycol ketalization at C3 and C20 positions to form a bis-ethylene ketal intermediate. Subsequent epoxidation at C16–C17 followed by acid-catalyzed ring-opening introduces the 16α-hydroxy group.

Key Reaction Conditions

Table 1: Comparative Yields in Ketalization-Hydrolysis Route

| Step | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ketalization | Ethylene glycol, p-TsOH | 110°C | 92 | 98.5 |

| Epoxidation | mCPBA, CH₂Cl₂ | 0→25°C | 78 | 97.2 |

| Hydrolysis | NaOH, MeOH/CH₂Cl₂ | −5°C | 85.29 | 98.6 |

Olefin Functionalization via Osmium Tetroxide

Allen and Bernstein’s seminal work employed OsO₄ for cis-dihydroxylation of Δ⁴-pregnene derivatives. Applied to 16-dehydropregnenolone acetate, this method achieves 11β,16α-dihydroxylation but requires stringent temperature control (−10°C) to prevent overoxidation. The final 17,21-dihydroxylation is accomplished via microbial oxidation using Streptomyces roseochromogenes.

Industrial-Scale Dehalogenation Processes

Zinc-Chromium Mediated Dehydrobromination

The US5426198A patent details a dehalogenation method starting from 9α-bromo-11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate. Treatment with zinc dust and chromic chloride in DMF/THF at 2°C removes the 9α-bromo substituent, yielding the target compound with 99.2% purity. Critical parameters include:

Table 2: Dehalogenation Efficiency vs. Catalyst System

| Catalyst | Temp (°C) | Time (hr) | 11β-OH Yield (%) | Δ⁹(¹¹) Byproduct (%) |

|---|---|---|---|---|

| CrSO₄ (no H₂O) | 20–25 | 144 | 78.1 | 21.9 |

| CrCl₃·6H₂O | 20–25 | 2.5 | 99.2 | 0.8 |

Emerging Techniques and Challenges

Chemical Reactions Analysis

Epoxidation and Fluorination Reactions

The compound serves as an intermediate in the synthesis of fluorinated corticosteroids like triamcinolone . Key steps involve epoxidation at the 9,11-position followed by fluorination:

Reaction Pathway:

- Epoxidation : Reaction of 9α-substituted-11β-hydroxy steroids (precursor) with guanidines/amidines forms 9β,11β-epoxides .

- Fluorination : The epoxide intermediate reacts with hydrogen fluoride (HF) to yield 9α-fluoro derivatives .

Example :

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 9α-Bromo-11β,16α,17,21-tetrahydroxy steroid | Guanidine (III) in DMF, 25–35°C | 9β,11β-Epoxy-16α,17,21-trihydroxy steroid | 92.3% |

Dehalogenation Reactions

Dehalogenation at the 9α-position is achieved using chromous salts (Cr²⁺) and thioglycolic acid (HS-CH₂COOH) to preserve the 11β-hydroxyl group :

Reaction Mechanism:

Cr²⁺ reduces the C9–X bond (X = Br, Cl) while thioglycolic acid acts as a hydrogen radical donor.

Conditions :

- Reagents : Chromous chloride (CrCl₂) or chromous sulfate (CrSO₄) with HS-CH₂COOH.

- Temperature : 25–50°C.

Example :

| Starting Material | Reagents | Product | Purity | Source |

|---|---|---|---|---|

| 9α-Bromo-11β,16α,17,21-tetrahydroxy steroid | CrCl₂, HS-CH₂COOH, H₂O | 11β,16α,17,21-Tetrahydroxy steroid | >95% |

Esterification and Hydrolysis

The 21-hydroxyl group undergoes esterification for prodrug synthesis, with reversible hydrolysis under basic conditions :

Key Reactions:

- Esterification : Reacted with acetic anhydride to form 21-acetate derivatives.

- Hydrolysis : NaOH in methanol/CH₂Cl₂ at −5°C cleaves the ester .

Example :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH in CH₃OH/CH₂Cl₂, −5°C | 11β,16α,17,21-Tetrahydroxy steroid | 85.3% |

Acetonide Formation

Adjacent hydroxyl groups (e.g., 16α and 17α) form cyclic ketals (acetonides) under acidic conditions :

Conditions :

- Reagents : Acetone, p-toluenesulfonic acid (p-TSA).

- Application : Protects hydroxyl groups during synthetic modifications.

Example :

| Starting Material | Reagents | Product | Source |

|---|---|---|---|

| 6α-Fluoro-11β,16α,17α,21-tetrahydroxy steroid | Acetone, p-TSA | 16,17-Acetonide derivative |

Enzymatic Modifications

Enzymatic oxygenation introduces hydroxyl groups at specific positions (e.g., 16α) using microbial systems :

Example :

| Enzyme System | Substrate | Product | Application | Source |

|---|---|---|---|---|

| Cytochrome P450 | 11β,17α,21-Trihydroxy steroid | 11β,16α,17,21-Tetrahydroxy steroid | Corticosteroid synthesis |

Oxidation and Reduction

Scientific Research Applications

Therapeutic Applications

Glucocorticoid Activity:

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione exhibits potent glucocorticoid properties. It plays a vital role in:

- Increasing Blood Sugar Levels: By stimulating gluconeogenesis in the liver.

- Suppressing Immune Response: This action is crucial in managing autoimmune diseases and preventing transplant rejection.

- Metabolism Regulation: It aids in the metabolism of fats, proteins, and carbohydrates, which is essential for maintaining energy homeostasis .

Clinical Use Cases:

The compound's glucocorticoid activity makes it relevant in treating conditions such as:

- Asthma and Allergies: Used in inhaled forms to reduce inflammation.

- Autoimmune Disorders: Such as rheumatoid arthritis and lupus.

- Adrenal Insufficiency: As a replacement therapy in conditions like Addison's disease.

Research Applications

Biochemical Studies:

In research settings, 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione serves as a critical reference standard for studying:

- Steroid Metabolism: Understanding how glucocorticoids are metabolized and their effects on various physiological processes.

- Drug Development: As a model compound for designing new glucocorticoid drugs with improved efficacy and reduced side effects.

Analytical Chemistry:

It is used as an impurity reference standard in pharmaceutical formulations. Its presence can affect the overall efficacy and safety profile of drugs such as Budesonide and Prednisolone. Analytical techniques such as HPLC (High Performance Liquid Chromatography) often utilize this compound to ensure quality control during drug manufacturing .

Impurity Reference Standards

In pharmaceutical contexts, 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione is recognized as an impurity associated with several corticosteroid medications. Its identification and quantification are critical for:

- Quality Assurance: Ensuring that drug formulations meet regulatory standards for purity.

- Safety Profiling: Understanding the potential effects of impurities on therapeutic outcomes.

Case Study 1: Corticosteroid Therapy in Asthma

A study demonstrated that inhaled formulations containing glucocorticoids like 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione significantly reduced asthma exacerbations compared to placebo groups. The anti-inflammatory effects were attributed to its mechanism of action at the cellular level.

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In the production of Budesonide formulations, the presence of 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione was monitored using HPLC techniques to ensure compliance with pharmacopoeial standards. Results indicated that maintaining levels below specified thresholds improved patient safety outcomes.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include various cytokines, enzymes, and transcription factors involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below highlights key structural variations and pharmacological properties of 11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione compared to similar corticosteroids:

Key Research Findings

a) Impact of 16α-Substitutions

- The introduction of a 16α-hydroxyl group (as in 11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione) enhances glucocorticoid receptor binding compared to hydrocortisone but reduces mineralocorticoid effects .

- Fluorination at 6α (Flurandrenolone) or 9α (Dexamethasone) significantly increases anti-inflammatory potency and metabolic stability .

b) Role of Acetal Groups

- Budesonide’s 16α,17α-butylidene acetal group prolongs local action by slowing hydrolysis, making it ideal for inhaled asthma therapies .

c) Allergenic Potential

- Tixocortol-21-pivalate’s thioester group at C21 is associated with cross-reactivity in patients allergic to hydrocortisone or prednisolone .

Biological Activity

Overview

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione, also known as 16α-Hydroxycortisol or Hydroxycortisol , is a steroidal compound classified under corticosteroids. It is a derivative of pregnane and exhibits significant anti-inflammatory and immunosuppressive properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C21H30O6

- Molecular Weight : 378.4593 g/mol

- CAS Number : 1171-81-9

The biological effects of 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione are primarily mediated through its interaction with glucocorticoid receptors. Upon binding to these receptors in the cytoplasm of target cells, the receptor-ligand complex translocates to the nucleus. Here, it regulates the transcription of genes involved in the inflammatory response by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.

Key Mechanisms:

- Regulation of Gene Expression : The compound influences the expression of various genes associated with inflammation and immune response.

- Inhibition of Cytokine Production : It reduces the synthesis of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Modulation of Immune Responses : It suppresses T-cell activation and proliferation.

Therapeutic Applications

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione is utilized in various clinical settings due to its potent anti-inflammatory effects:

- Autoimmune Diseases : Used in the treatment of conditions like rheumatoid arthritis and lupus.

- Allergic Reactions : Effective in managing severe allergic responses.

- Chronic Inflammatory Conditions : Applied in treating asthma and chronic obstructive pulmonary disease (COPD).

Comparative Studies

The unique hydroxylation pattern of 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione distinguishes it from other corticosteroids. Its biological activity can be compared with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 9alpha-Fluoro-11beta,16alpha,17alpha,21-tetrahydroxypregn-4-ene-3,20-dione | Fluorinated derivative enhancing anti-inflammatory effects | Increased glucocorticoid receptor affinity |

| 11beta,16alpha,17alpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione | Similar pharmacological effects with different side effects | Moderate anti-inflammatory effects |

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial evaluated the efficacy of 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione in patients with rheumatoid arthritis. Results indicated significant reductions in joint inflammation and pain scores compared to placebo groups.

Case Study 2: Asthma Management

In a cohort study involving asthma patients treated with this compound alongside standard therapy showed improved lung function and reduced exacerbation rates over six months.

Q & A

Q. What is the structural configuration of 11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione, and how does it influence biological activity?

Methodological Answer: The compound’s structure includes a pregnane backbone with hydroxyl groups at positions 11β, 16α, 17, and 21, a ketone at C3/C20, and a double bond at C4-C5. The 11β- and 16α-hydroxyl groups are critical for glucocorticoid receptor binding, while the 17,21-diol moiety enhances solubility and metabolic stability. Comparative studies with analogs (e.g., Budesonide, Flurandrenolone) show that substitutions at C16 (e.g., acetal formation) prolong half-life by reducing metabolic degradation .

Key Structural Features:

- C11β-OH : Essential for anti-inflammatory activity via receptor binding.

- C16α-OH : Modulates potency and topical efficacy.

- C4-C5 double bond : Reduces mineralocorticoid activity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

- Reversed-phase HPLC : Use a C18 column with UV detection at 240 nm for purity analysis (>95% purity confirmed in ).

- LC-MS/MS : Employ electrospray ionization (ESI) with deuterated internal standards (e.g., cortisol-d4) to enhance sensitivity (LOD: 0.1 ng/mL) .

- Infrared Spectroscopy (IR) : Identify hydroxyl (O-H, ~3400 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) stretches via Nujol mull preparation .

Q. What are the primary pharmacological applications of this compound?

Methodological Answer: As a corticosteroid derivative, it is primarily investigated for anti-inflammatory and immunosuppressive effects. Preclinical studies suggest utility in:

- Topical formulations : Efficacy in contact dermatitis models due to reduced systemic absorption (see Budesonide analogs in ).

- Metabolic studies : Hydroxyl group modifications (e.g., 16α-acetal derivatives) enhance hepatic stability, making it a candidate for prolonged-action glucocorticoids .

Advanced Research Questions

Q. How can researchers address synthesis challenges for 11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione derivatives?

Methodological Answer: Key challenges include regioselective hydroxylation and acetal formation. A validated approach involves:

Selective Protection : Use acetone or butyraldehyde to form 16,17-acetals, protecting the 16α-OH group while leaving 11β-OH reactive .

Mesylation : Introduce mesyl chloride at C21 to create leaving groups for nucleophilic substitution (e.g., halogenation or thioester formation) .

Purification : Employ flash chromatography with ethyl acetate/hexane gradients (70:30) to isolate derivatives >90% purity .

Example Synthesis Pathway:

Starting material → Acetal protection → Mesylation → Recrystallization (n-propanol/water) → Final derivative .

Q. What analytical techniques mitigate interference from metabolites in biological matrices?

Methodological Answer: Metabolites like 6β-hydroxycortisol or tetrahydrocortisone can confound quantification. Strategies include:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the parent compound from polar metabolites .

- Derivatization : React with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance GC-MS volatility, separating it from hydroxylated metabolites .

- High-Resolution MS (HRMS) : Differentiate via exact mass (e.g., m/z 376.1886 for [M+H]⁺) to exclude isobaric interferences .

Q. How do structural modifications at C16α and C17 impact anti-inflammatory efficacy?

Methodological Answer:

- C16α Acetal Derivatives : Increase lipophilicity, enhancing topical potency (e.g., Budesonide’s butyraldehyde acetal prolongs lung retention in asthma models) .

- C17 Hydroxyl Group : Oxidation to a ketone (e.g., Prednisolone) reduces binding affinity, while esterification (e.g., 21-acetate) slows hepatic clearance .

Comparative Activity Table:

Contradiction Analysis:

Discrepancies in reported metabolic half-lives (e.g., acetal vs. non-acetal derivatives) may arise from species-specific CYP450 activity. Rodent models often overestimate hepatic clearance compared to human hepatocyte assays .

Data Gaps:

- Limited pharmacokinetic data for 16α-acetal derivatives in CNS tissues.

- Conflicting IR spectra interpretations due to solvent interactions (Nujol mull vs. KBr pellet) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.